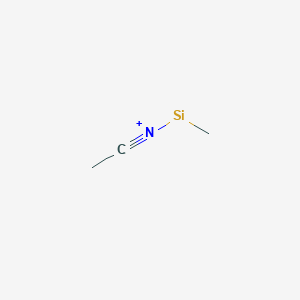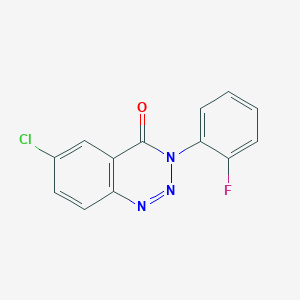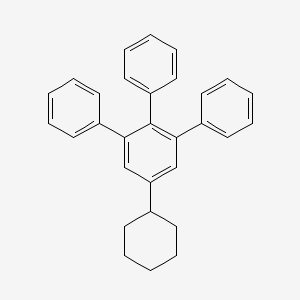
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione is a heterocyclic compound that belongs to the class of imidazolidine-2-thiones. This compound is characterized by the presence of two phenylethenyl groups attached to the imidazolidine ring, which contains a sulfur atom at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-phenylethenyl)imidazolidine-2-thione typically involves the reaction of (S)-1-phenylethanamine with 1,2-dibromoethane. This reaction is carried out in a pressure vessel at elevated temperatures (around 120°C) for several hours, resulting in the formation of the desired compound . The reaction conditions are crucial to ensure the formation of the imidazolidine ring and the incorporation of the phenylethenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the imidazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or other reduced derivatives.
Substitution: The phenylethenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions can be carried out using electrophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-phenylethenyl)imidazolidine-2-thione involves its interaction with specific molecular targets and pathways. The sulfur atom in the imidazolidine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenylethenyl groups can interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidine-2-thione: A simpler analog without the phenylethenyl groups, exhibiting similar but less potent biological activities.
Benzimidazolidine-2-thione: Contains a benzene ring fused to the imidazolidine ring, showing enhanced stability and biological activity.
Thiazolidine-2-thione: Contains a sulfur atom in the ring, similar to imidazolidine-2-thione, but with different electronic properties and reactivity.
Uniqueness
1,3-Bis(2-phenylethenyl)imidazolidine-2-thione is unique due to the presence of the phenylethenyl groups, which enhance its biological activity and binding affinity to molecular targets. This compound also exhibits a broader range of chemical reactivity compared to its simpler analogs, making it a valuable tool in various fields of scientific research .
Propiedades
Número CAS |
878886-34-1 |
|---|---|
Fórmula molecular |
C19H18N2S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1,3-bis(2-phenylethenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C19H18N2S/c22-19-20(13-11-17-7-3-1-4-8-17)15-16-21(19)14-12-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Clave InChI |
UBYRDDJPBPVDRV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=S)N1C=CC2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B15169166.png)
![1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-](/img/structure/B15169172.png)


![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)

![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
